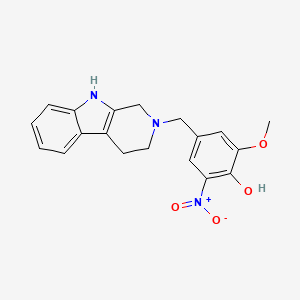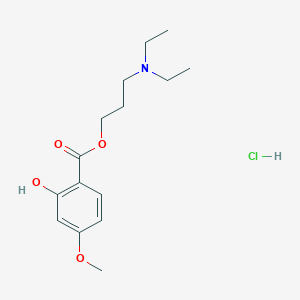![molecular formula C13H17ClO4S B5222242 1-(allyloxy)-3-[(4-chlorobenzyl)sulfonyl]-2-propanol](/img/structure/B5222242.png)
1-(allyloxy)-3-[(4-chlorobenzyl)sulfonyl]-2-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(allyloxy)-3-[(4-chlorobenzyl)sulfonyl]-2-propanol is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is a white crystalline powder that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 1-(allyloxy)-3-[(4-chlorobenzyl)sulfonyl]-2-propanol is not fully understood. However, it has been suggested that it may work by inhibiting certain enzymes or proteins involved in inflammation, tumor growth, or viral replication. It may also affect neurotransmitter levels in the brain, which could explain its potential use in treating neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 1-(allyloxy)-3-[(4-chlorobenzyl)sulfonyl]-2-propanol can affect various biochemical and physiological processes in the body. It has been found to reduce inflammation by inhibiting the production of inflammatory cytokines. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis or cell death. In addition, it has been found to inhibit the replication of certain viruses, including HIV and hepatitis C.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(allyloxy)-3-[(4-chlorobenzyl)sulfonyl]-2-propanol has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in animal studies. However, its use in experiments may be limited by its cost and availability, as well as the need for specialized equipment and expertise in its synthesis and handling.
Direcciones Futuras
There are several future directions for research on 1-(allyloxy)-3-[(4-chlorobenzyl)sulfonyl]-2-propanol. One area of interest is its potential use in treating neurological disorders such as Alzheimer's and Parkinson's disease. Another area of research is its use in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its synthesis and purification methods.
Métodos De Síntesis
1-(allyloxy)-3-[(4-chlorobenzyl)sulfonyl]-2-propanol can be synthesized using a variety of methods, including the reaction of 4-chlorobenzylsulfonyl chloride with allyl alcohol in the presence of a base such as triethylamine. Other methods involve the reaction of 4-chlorobenzylsulfonyl chloride with allyl magnesium bromide or allyltrimethylsilane. The synthesis method used can affect the purity and yield of the final product.
Aplicaciones Científicas De Investigación
1-(allyloxy)-3-[(4-chlorobenzyl)sulfonyl]-2-propanol has been studied for its potential therapeutic applications in various fields of research. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use in treating diabetes, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methylsulfonyl]-3-prop-2-enoxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO4S/c1-2-7-18-8-13(15)10-19(16,17)9-11-3-5-12(14)6-4-11/h2-6,13,15H,1,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWFBKLYOUOOQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC(CS(=O)(=O)CC1=CC=C(C=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{2-[5-(2-chloro-4-nitrophenyl)-2-furyl]-1-cyanovinyl}benzoic acid](/img/structure/B5222170.png)

![N-(2,3-dichlorophenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5222183.png)
![2-chloro-6-methoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B5222184.png)

![2,4,6,8-tetrakis(4-fluorophenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5222197.png)

![ethyl 2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B5222208.png)

![4-chloro-N-(3-chloro-2-methylphenyl)-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5222226.png)

![2-(4-{[({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}phenoxy)ethanol](/img/structure/B5222246.png)
![1-[(2E)-3-phenyl-2-propen-1-yl]-4-{[4-(1-pyrrolidinylcarbonyl)-1,3-oxazol-2-yl]methyl}piperazine](/img/structure/B5222258.png)
